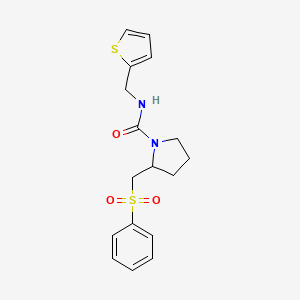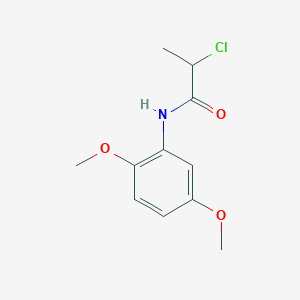
Sodium 2-(3-chloropyrazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1845706-45-7 . It has a molecular weight of 194.55 . The IUPAC name for this compound is sodium 2-(3-chloropyrazin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for Sodium 2-(3-chloropyrazin-2-yl)acetic acid is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Novel Antagonists Development
Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have been identified as a novel series of ligands for the glycine site of the NMDA receptor, showcasing potent in vivo activity. This was particularly evident in the development of Indeno[1,2-b]pyrazin-2,3-diones, where modifications, including the introduction of a chlorine atom, led to improved anticonvulsant activity without enhancing binding affinity. The alterations suggest a potential reduced recognition by transport systems responsible for the compound's excretion, highlighting its application in developing new therapeutic agents (Jimonet et al., 2000).
Chemical Synthesis and Reactions
The compound's versatility is also demonstrated in chemical synthesis processes. For example, its use has been implicated in the synthesis of new fused coumarin derivatives, showcasing its role in creating biologically active molecules and potential pharmaceuticals (Mohey et al., 2010). Additionally, its application extends to the synthesis of complex pyrrole–pyrazole systems, indicating its utility in creating compounds with potential for diverse biological activities (Attanasi et al., 2001).
Nanotechnology and Material Science
Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have found applications in nanotechnology and materials science. For instance, they have been used in the development of positive-charge functionalized mesoporous silica nanoparticles as nanocarriers for controlled release formulations. This application aims to mitigate environmental impacts by controlling the release of agricultural chemicals, highlighting the compound's role in developing eco-friendly technologies (Cao et al., 2017).
Environmental Applications
Research has also explored the environmental applications of sodium salts derived from chlorocarboxylic acids, including Sodium 2-(3-chloropyrazin-2-yl)acetic acid, in processes such as oligomerization and polymerization. These processes have implications for waste management and recycling, indicating the compound's potential utility in environmental sustainability efforts (Epple & Kirschnick, 1997).
Advanced Materials
Furthermore, the compound has been utilized in the modification of phase inversion processes through chemical reactions to influence membrane properties and morphology. This application is crucial in the development of advanced filtration and separation technologies, showcasing the compound's significance in improving material performance (Wang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-chloropyrazin-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)

![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)


![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)

![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691002.png)
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)
![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)
